molecular formula C24H31NO2 B15125109 (1S,2R)-1-(2-(Hydroxy-3,5-DI-tert-butyl&

(1S,2R)-1-(2-(Hydroxy-3,5-DI-tert-butyl&

Cat. No.: B15125109
M. Wt: 365.5 g/mol
InChI Key: MMNHXVSQIRTBOZ-UHFFFAOYSA-N
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Description

The compound (1S,2R)-1-(2-(Hydroxy-3,5-DI-tert-butyl& is a chiral molecule with significant interest in various scientific fields. Its unique structure, characterized by the presence of hydroxy and tert-butyl groups, makes it a valuable subject for research in organic chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-(2-(Hydroxy-3,5-DI-tert-butyl& involves several steps, starting from readily available precursors. The process typically includes:

    Formation of the core structure: This involves the reaction of a suitable starting material with reagents that introduce the hydroxy and tert-butyl groups.

    Chiral resolution: The resulting mixture is then subjected to chiral resolution techniques to isolate the desired enantiomer.

    Purification: The final product is purified using methods such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compoundamp; is scaled up using optimized reaction conditions to ensure high yield and efficiency. This often involves the use of continuous flow reactors and automated systems to maintain consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

The compound (1S,2R)-1-(2-(Hydroxy-3,5-DI-tert-butyl& undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R)-1-(2-(Hydroxy-3,5-DI-tert-butyl& is used as a building block for synthesizing more complex molecules

Biology

The compound’s biological activity is of interest in the study of enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, this compoundamp; is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which (1S,2R)-1-(2-(Hydroxy-3,5-DI-tert-butyl& exerts its effects involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The pathways involved are often complex and require detailed study to fully understand.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-(2-(Hydroxy-3,5-DI-tert-butyl&: This enantiomer has similar properties but different biological activity due to its chiral configuration.

    (1S,2R)-1-(2-(Hydroxy-3,5-DI-tert-pentyl&: A similar compound with a different alkyl group, leading to variations in reactivity and stability.

Uniqueness

The uniqueness of (1S,2R)-1-(2-(Hydroxy-3,5-DI-tert-butyl& lies in its specific chiral configuration and the presence of hydroxy and tert-butyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-2,3-dihydro-1H-inden-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO2/c1-23(2,3)17-11-16(22(27)19(13-17)24(4,5)6)14-25-21-18-10-8-7-9-15(18)12-20(21)26/h7-11,13-14,20-21,26-27H,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNHXVSQIRTBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2C(CC3=CC=CC=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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